molecular formula C14H11NO B099112 3-Methylbenzo[f]quinolin-1-ol CAS No. 1210-03-3

3-Methylbenzo[f]quinolin-1-ol

Cat. No. B099112
CAS RN: 1210-03-3
M. Wt: 209.24 g/mol
InChI Key: UBWDPPRQICRYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methylbenzo[f]quinolin-1-ol is a chemical compound that belongs to the family of quinolines. This compound has been extensively studied for its various applications in scientific research. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in the regulation of cellular functions such as proliferation, differentiation, and apoptosis.

Mechanism of Action

The mechanism of action of 3-Methylbenzo[f]quinolin-1-ol involves the inhibition of the 3-Methylbenzo[f]quinolin-1-ol enzyme. 3-Methylbenzo[f]quinolin-1-ol is a family of serine/threonine protein kinases that play a crucial role in the regulation of cellular functions such as proliferation, differentiation, and apoptosis. The inhibition of 3-Methylbenzo[f]quinolin-1-ol by 3-Methylbenzo[f]quinolin-1-ol leads to the downregulation of various signaling pathways, resulting in the antitumor, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Methylbenzo[f]quinolin-1-ol are dependent on the specific cellular context and the concentration of the compound used. In general, the inhibition of 3-Methylbenzo[f]quinolin-1-ol by 3-Methylbenzo[f]quinolin-1-ol leads to the downregulation of various signaling pathways, resulting in the antitumor, anti-inflammatory, and neuroprotective effects. The compound has been shown to induce apoptosis in cancer cells, reduce inflammation in animal models of inflammatory diseases, and protect neurons from oxidative stress-induced damage.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Methylbenzo[f]quinolin-1-ol in lab experiments include its potent inhibition of the 3-Methylbenzo[f]quinolin-1-ol enzyme, which allows for the study of the downstream effects of 3-Methylbenzo[f]quinolin-1-ol signaling pathways. The compound has been extensively studied in vitro and in vivo, and its effects are well-characterized. However, the limitations of using 3-Methylbenzo[f]quinolin-1-ol in lab experiments include its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the study of 3-Methylbenzo[f]quinolin-1-ol. One direction is the development of more potent and selective inhibitors of 3-Methylbenzo[f]quinolin-1-ol. Another direction is the study of the compound's effects on other signaling pathways and cellular functions. Additionally, the development of new drug delivery systems for 3-Methylbenzo[f]quinolin-1-ol could improve its solubility and reduce its potential toxicity. Finally, the study of the compound's effects in animal models of various diseases could lead to the development of new therapeutic strategies.

Synthesis Methods

The synthesis of 3-Methylbenzo[f]quinolin-1-ol involves the condensation of 2-aminobenzophenone with acetone in the presence of a strong acid catalyst such as sulfuric acid. The reaction proceeds through a series of cyclization and dehydration steps to form the final product. The yield of the synthesis reaction is dependent on the reaction conditions such as temperature, time, and the amount of catalyst used.

Scientific Research Applications

3-Methylbenzo[f]quinolin-1-ol has been extensively studied for its various applications in scientific research. It is a potent inhibitor of the 3-Methylbenzo[f]quinolin-1-ol enzyme, which plays a crucial role in the regulation of cellular functions such as proliferation, differentiation, and apoptosis. The inhibition of 3-Methylbenzo[f]quinolin-1-ol by 3-Methylbenzo[f]quinolin-1-ol has been shown to have antitumor, anti-inflammatory, and neuroprotective effects.

properties

CAS RN

1210-03-3

Product Name

3-Methylbenzo[f]quinolin-1-ol

Molecular Formula

C14H11NO

Molecular Weight

209.24 g/mol

IUPAC Name

3-methyl-4H-benzo[f]quinolin-1-one

InChI

InChI=1S/C14H11NO/c1-9-8-13(16)14-11-5-3-2-4-10(11)6-7-12(14)15-9/h2-8H,1H3,(H,15,16)

InChI Key

UBWDPPRQICRYGI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=C2C(=N1)C=CC3=CC=CC=C32)O

SMILES

CC1=CC(=O)C2=C(N1)C=CC3=CC=CC=C32

Canonical SMILES

CC1=CC(=O)C2=C(N1)C=CC3=CC=CC=C32

Other CAS RN

1210-03-3

Origin of Product

United States

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